molecular formula C23H15BrCl2FN5OS B11978416 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide

2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide

Cat. No.: B11978416
M. Wt: 579.3 g/mol
InChI Key: RTJLYMVDFUQXBS-KVSWJAHQSA-N
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Description

2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, chlorophenyl groups, and a hydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide typically involves multiple steps. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the chlorophenyl groups. The final steps involve the formation of the hydrazide moiety and the incorporation of the bromo-fluorophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Research has explored its potential as an antimicrobial and antifungal agent.

    Medicine: Studies have investigated its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: It may be used in the development of new materials with specific properties

Mechanism of Action

The mechanism by which this compound exerts its effects is primarily through the interaction with specific molecular targets. The triazole ring and the hydrazide moiety are believed to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Compared to other triazole derivatives, 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C23H15BrCl2FN5OS

Molecular Weight

579.3 g/mol

IUPAC Name

2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H15BrCl2FN5OS/c24-16-3-10-20(27)15(11-16)12-28-29-21(33)13-34-23-31-30-22(14-1-4-17(25)5-2-14)32(23)19-8-6-18(26)7-9-19/h1-12H,13H2,(H,29,33)/b28-12+

InChI Key

RTJLYMVDFUQXBS-KVSWJAHQSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=C(C=CC(=C4)Br)F)Cl

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=C(C=CC(=C4)Br)F)Cl

Origin of Product

United States

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